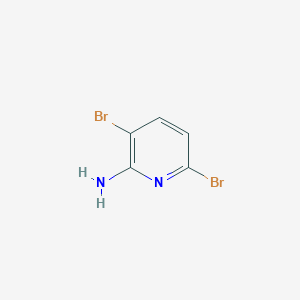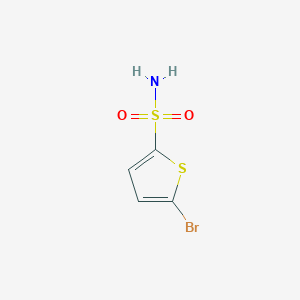
(4-Methylphenyl)(phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylphenyl)(phenyl)methanamine hydrochloride, also known as 4-MPMH, is a chemical compound composed of a phenyl group and a methylamine group connected by a methylene bridge. This compound is widely used in laboratory experiments due to its unique properties and versatile applications. This article will provide an overview of 4-MPMH, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: The compound has been synthesized via a polyphosphoric acid condensation route, indicating its potential for diverse chemical syntheses (Shimoga, Shin, & Kim, 2018).
Pharmacological Studies
- Serotonin Receptor Antagonism: Research has shown that certain derivatives of this compound exhibit potent, competitive, and selective activity against serotonin 5-HT2A receptors (Ogawa, Sugidachi, Tanaka, Fujimoto, & Asai, 2002).
Material Science and Chemistry
- Catalytic Properties: Certain derivatives have been used in efficient transfer hydrogenation reactions, demonstrating the compound's potential in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Neuropharmacology
- Neurotoxicity Studies: Studies have explored the neurotoxic effects of related compounds on neuronal cultures, indicating potential research applications in neuropharmacology (Capela, Ruscher, Lautenschlager, Freyer, Dirnagl, Gaio, Bastos, Meisel, & Carvalho, 2006).
Impurity Profiling
- Forensic Applications: The compound has been identified as an impurity in certain illicit drug samples, suggesting its role in forensic analysis and impurity profiling (Dayrit & Dumlao, 2004).
Propiedades
IUPAC Name |
(4-methylphenyl)-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h2-10,14H,15H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTZSJKMWBONMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)(phenyl)methanamine hydrochloride | |
CAS RN |
5267-49-2 |
Source


|
| Record name | Benzenemethanamine, 4-methyl-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5267-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














